molecular formula C10H10BrF B1302600 2-Bromo-3-(4-fluoro-3-methylphenyl)-1-propene CAS No. 842140-42-5

2-Bromo-3-(4-fluoro-3-methylphenyl)-1-propene

Cat. No.: B1302600
CAS No.: 842140-42-5
M. Wt: 229.09 g/mol
InChI Key: CMBIVJQDJVCAMN-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-fluoro-3-methylphenyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring, which is further connected to a propene chain. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(4-fluoro-3-methylphenyl)-1-propene typically involves the bromination of 3-(4-fluoro-3-methylphenyl)-1-propene. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is usually conducted in an inert solvent like dichloromethane at a temperature range of 0-25°C to ensure selective bromination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(4-fluoro-3-methylphenyl)-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.

    Addition Reactions: The double bond in the propene chain can participate in addition reactions with electrophiles like hydrogen halides, halogens, and other reagents, resulting in the formation of saturated products.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or osmium tetroxide to form diols or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Electrophilic Addition: Reagents like hydrogen chloride, bromine, or iodine in solvents such as chloroform or carbon tetrachloride.

    Oxidation: Oxidizing agents like potassium permanganate in aqueous or organic solvents under mild to moderate conditions.

Major Products Formed

    Substitution Products: Compounds with new functional groups replacing the bromine atom.

    Addition Products: Saturated compounds with halogen or other electrophilic groups added across the double bond.

    Oxidation Products: Diols or other oxidized derivatives depending on the specific oxidizing agent used.

Scientific Research Applications

2-Bromo-3-(4-fluoro-3-methylphenyl)-1-propene finds applications in various scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(4-fluoro-3-methylphenyl)-1-propene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In electrophilic addition reactions, the double bond in the propene chain reacts with an electrophile, resulting in the formation of a saturated product. The molecular targets and pathways involved in these reactions are determined by the nature of the reactants and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(4-fluorophenyl)-1-propene
  • 2-Bromo-3-(3-methylphenyl)-1-propene
  • 2-Bromo-3-(4-methylphenyl)-1-propene

Uniqueness

2-Bromo-3-(4-fluoro-3-methylphenyl)-1-propene is unique due to the presence of both fluorine and methyl substituents on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. The combination of these substituents can also affect the compound’s physical and chemical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

4-(2-bromoprop-2-enyl)-1-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF/c1-7-5-9(6-8(2)11)3-4-10(7)12/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBIVJQDJVCAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=C)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373680
Record name 4-(2-Bromoprop-2-en-1-yl)-1-fluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842140-42-5
Record name 4-(2-Bromoprop-2-en-1-yl)-1-fluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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